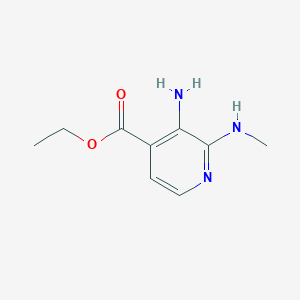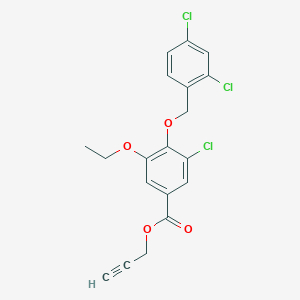
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves several steps. One common method includes the reaction of 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoic acid with propargyl alcohol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fluidized bed granulation and high-speed mixing are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives
- 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone
Uniqueness
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C19H15Cl3O4 |
|---|---|
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C19H15Cl3O4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h1,5-6,8-10H,4,7,11H2,2H3 |
Clave InChI |
MBIYNEVBYJEMKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13007515.png)
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
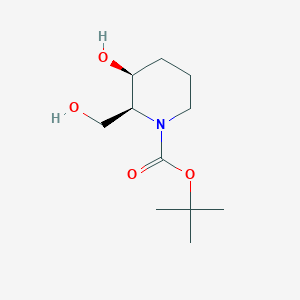


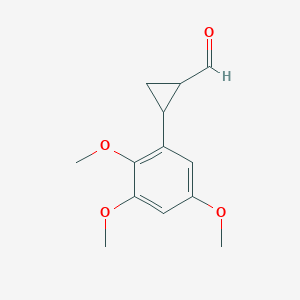

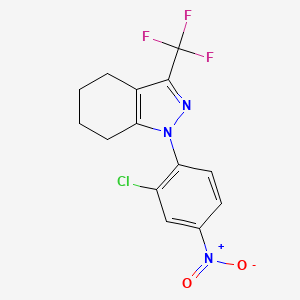
![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)

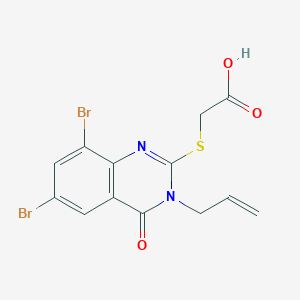
![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)
